molecular formula C16H21NO6 B2468541 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid CAS No. 67521-49-7

2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid

Cat. No.: B2468541
CAS No.: 67521-49-7
M. Wt: 323.345
InChI Key: WFHPWQWRAUQUHT-UHFFFAOYSA-N
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Description

2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The BOC group is particularly useful for protecting amines during chemical reactions, allowing for selective deprotection under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid involves the selective protection and deprotection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for controlled modification of the compound. This selective deprotection is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
  • 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
  • Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate

Uniqueness

2-(4-((2-((tert-Butoxycarbonyl)amino)acetoxy)methyl)phenyl)acetic acid is unique due to its specific structure that allows for selective reactions at multiple functional groups. The presence of both ester and amine groups, protected by the BOC group, provides versatility in synthetic applications .

Properties

IUPAC Name

2-[4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-9-14(20)22-10-12-6-4-11(5-7-12)8-13(18)19/h4-7H,8-10H2,1-3H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHPWQWRAUQUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OCC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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